molecular formula C14H22N4O2 B1376043 Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate CAS No. 1420898-69-6

Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate

Cat. No.: B1376043
CAS No.: 1420898-69-6
M. Wt: 278.35 g/mol
InChI Key: XQGUBDZBBYIGFC-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a piperazine core that is protected with a tert-butyloxycarbonyl (Boc) group, a standard strategy in multi-step organic synthesis to control reactivity. The 6-methylpyridazin-3-yl moiety serves as a key aromatic heterocycle, making this building block a versatile synthon for constructing more complex target molecules. Piperazine derivatives are widely recognized for their prevalence in bioactive compounds and approved pharmaceuticals, often serving to optimize solubility and pharmacokinetic properties or as a scaffold for presenting key pharmacophores . As a Boc-protected intermediate, this compound is highly useful in the exploration and synthesis of potential drug candidates, including kinase inhibitors and other therapeutically relevant small molecules. The product is presented as a solid and should be stored in a sealed, dark container under inert atmosphere at room temperature to ensure stability. This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

IUPAC Name

tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-11-5-6-12(16-15-11)17-7-9-18(10-8-17)13(19)20-14(2,3)4/h5-6H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGUBDZBBYIGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Conditions

  • Starting materials : 2-aminopyridine (or analogues), piperazine-1-tert-butyl carboxylate.
  • Catalyst : Acridine salt (visible light photocatalyst).
  • Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide.
  • Solvent : Anhydrous 1,2-dichloroethane.
  • Irradiation : Blue LED light, 10 hours.
  • Atmosphere : Oxygen purged (replaced three times).

Procedure

  • Combine equimolar amounts of 2-aminopyridine and piperazine-1-tert-butyl carboxylate in anhydrous dichloroethane.
  • Add catalytic amounts of acridine salt (0.1 eq) and oxidant (0.5 eq).
  • Purge the reaction vessel with oxygen three times to ensure an oxygen-rich environment.
  • Irradiate the reaction mixture with blue LED light for 10 hours at ambient temperature.
  • After completion, remove solvent by rotary evaporation.
  • Purify the crude product by column chromatography to isolate the tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a colorless solid.

Yields and Advantages

  • Yield reported: up to 95%.
  • Advantages:
    • One-step synthesis reduces reaction time and complexity.
    • Avoids use of heavy metals and hazardous hydrogen gas.
    • Environmentally friendly and cost-effective.
    • Mild reaction conditions with good control and reproducibility.

Reaction Data Summary

Parameter Condition/Value
2-Aminopyridine 0.2 mmol
Piperazine-1-tert-butyl carboxylate 0.2 mmol
Acridine salt catalyst 0.01 mmol (0.1 eq)
2,2,6,6-Tetramethylpiperidine-N-oxide 0.1 mmol (0.5 eq)
Solvent 2 mL anhydrous 1,2-dichloroethane
Reaction time 10 hours
Light source Blue LED
Atmosphere Oxygen purged
Product yield 95%

Multi-Step Iodination and Coupling Method

Step 1: Iodination of 2-Aminopyridine

  • React 2-aminopyridine with potassium iodate, potassium iodide, and concentrated sulfuric acid.
  • This generates 2-amino-5-iodopyridine as an intermediate.

Step 2: Palladium-Catalyzed Coupling

  • The iodinated intermediate undergoes coupling with piperazine-1-tert-butyl carboxylate.
  • Catalysts and ligands are added in specific ratios relative to the iodinated pyridine.
  • Reaction conditions: 20–30 °C, stirring for 2–4 hours, low oxygen content (0–1%).
  • Solvent volume is controlled relative to substrate weight.

Advantages and Considerations

  • Provides a route to halogenated intermediates that can be diversified.
  • Requires palladium catalysts and ligands, increasing cost and potential environmental impact.
  • Reaction parameters are carefully controlled to optimize yield and minimize byproducts.

Adaptation for tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate

Given the similarity in structure between 6-aminopyridinyl and 6-methylpyridazinyl substituents, the above methods can be adapted:

  • Replace 2-aminopyridine with 6-methylpyridazin-3-yl precursor.
  • Adjust reaction conditions to accommodate electronic and steric differences of the pyridazine ring.
  • Optimize catalyst loading and irradiation time for photocatalytic methods.
  • For coupling methods, prepare suitable halogenated 6-methylpyridazine intermediates for palladium-catalyzed coupling.

Summary Table of Preparation Methods

Method Key Steps Catalyst/Oxidant Reaction Conditions Yield (%) Advantages Environmental Impact
Photocatalytic One-Step Direct coupling under blue LED light Acridine salt / 2,2,6,6-Tetramethylpiperidine-N-oxide Oxygen atmosphere, 10 h, RT 95 One-step, metal-free, mild Low, green chemistry
Iodination + Pd-Catalyzed Coupling Iodination of pyridine, Pd-catalyzed coupling Pd catalyst, ligand 20–30 °C, 2–4 h, controlled O2 ~82 Versatile, established method Uses heavy metals, more waste

Research Findings and Industrial Relevance

  • The photocatalytic method is a recent advancement offering safer, greener, and more economical synthesis with high yields and fewer byproducts.
  • The iodination and coupling method remains valuable for complex derivatives and when halogenated intermediates are needed for further functionalization.
  • Both methods are scalable and suitable for industrial production with appropriate optimization.
  • The photocatalytic method’s avoidance of heavy metals and hydrogen gas makes it preferable for environmentally conscious manufacturing.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: Its piperazine ring is a common motif in bioactive molecules, making it a useful scaffold for drug design .

Medicine: In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and synthetic applications of tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate and related compounds:

Compound Name Substituent(s) on Heterocycle Key Functional Groups Synthetic Utility/Applications Reference
This compound 6-methylpyridazine Pyridazine, tert-butyl carbamate Intermediate for kinase inhibitors; facilitates nucleophilic substitutions at pyridazine C4
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-cyanopyridine Nitrile, tert-butyl carbamate Precursor for Stille couplings; nitrile group enables further functionalization (e.g., amidation)
Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 6-fluoropyridine Fluorine, tert-butyl carbamate Bioisostere for improving metabolic stability; fluorine enhances bioavailability
Tert-butyl 4-[3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate 1,3-thiazole, 5-fluoropyridine Thiazole, fluorine Used in Stille couplings for heteroaromatic diversification; thiazole enhances metal-binding
Tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Methoxycarbonyl, 4-methylpyridine Ester, methyl Ester group allows hydrolysis to carboxylic acid for further coupling reactions

Biological Activity

Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate (TBMPC) is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of TBMPC, including its synthesis, pharmacological properties, and specific case studies that highlight its efficacy.

TBMPC is characterized by its molecular formula C14H22N4O2C_{14}H_{22}N_4O_2 and a molecular weight of 278.35 g/mol. The compound is typically synthesized through a one-step reaction involving 2-amino-6-methylpyridazine and tert-butyl piperazine-1-carboxylate, utilizing photocatalytic methods to enhance yield and minimize byproducts .

Synthesis Method:

  • Combine 2-amino-6-methylpyridazine and tert-butyl piperazine-1-carboxylate in an appropriate solvent.
  • Employ a photocatalyst under light irradiation to facilitate the reaction.
  • Isolate the product through standard purification techniques such as column chromatography.

Antimicrobial Properties

Recent studies have demonstrated that TBMPC exhibits notable antimicrobial activity against various bacterial strains. The compound was evaluated using the agar disc-diffusion method against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that TBMPC displayed significant inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus15Moderate
Escherichia coli20Moderate
Proteus mirabilis30Weak

Anticancer Activity

TBMPC has also been investigated for its anticancer properties, particularly in the context of breast cancer treatment. Research indicates that this compound serves as an intermediate in the synthesis of Ribociclib, a drug used for treating ER-positive and HER2-negative breast cancers . In vitro studies demonstrated that TBMPC inhibited cell proliferation in cancer cell lines, suggesting a potential role as an anticancer agent.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, TBMPC was tested against resistant strains of bacteria. The study found that TBMPC effectively inhibited growth at concentrations lower than those required for traditional antibiotics, indicating its potential as a new antimicrobial agent .

Study 2: Cancer Cell Line Inhibition

A study examining the effects of TBMPC on MCF-7 breast cancer cells revealed that treatment with the compound resulted in significant apoptosis (programmed cell death) and cell cycle arrest at the G1 phase. The results suggest that TBMPC may interfere with critical signaling pathways involved in tumor growth .

Q & A

Q. What are the optimized synthetic routes for tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives can react with halogenated pyridazines under palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Key parameters include:

  • Temperature : 80–110°C for 12–24 hours.
  • Catalyst : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like Xantphos.
  • Base : K₂CO₃ or Cs₂CO₃ in solvents like 1,4-dioxane or toluene .
  • Yield optimization : Purification via silica gel chromatography (e.g., hexane:ethyl acetate gradients) improves purity to >95% .
Example Reaction ConditionsYieldReference
Piperazine + 5-bromo-2-chloropyrimidine110°C, K₂CO₃, 12 h88.7%
Suzuki coupling with aryl boronic estersPd(PPh₃)₄, Na₂CO₃, 90°C60–91%

Q. How is the compound purified and characterized post-synthesis?

Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. Advanced techniques like preparative HPLC may resolve stereoisomers. Characterization includes:

  • LCMS/HRMS : Confirm molecular weight (e.g., m/z 372.2 [M+H]+ observed in LCMS) .
  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl singlet at δ 1.46 ppm) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (SHELX software is widely used for refinement) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The tert-butyl carbamate group enhances lipophilicity, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies suggest:

  • Storage : -20°C under inert atmosphere to prevent hydrolysis of the carbamate group.
  • Degradation : Acidic/basic conditions cleave the tert-butyl group; monitor via TLC or LCMS .

Advanced Research Questions

Q. How does structural modification of the pyridazine ring impact biological activity?

Substitutions at the 6-methyl position (e.g., bromo, methoxy, or aryl groups) modulate electronic and steric properties, altering binding affinity to targets like prolyl-hydroxylases or kinases. For example:

  • 5-Bromo-pyrimidine analogs show enhanced enzyme inhibition due to halogen bonding .
  • Methoxy groups improve metabolic stability but may reduce solubility . Computational docking (e.g., AutoDock) and SAR studies guide rational design .

Q. What crystallographic techniques are used to resolve its polymorphic forms?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines space groups and unit cell parameters. Key metrics:

  • Resolution : <1.0 Å for accurate hydrogen bonding analysis.
  • Thermal ellipsoids : Assess molecular flexibility . For example, a triclinic P1 space group (a = 6.0568 Å, b = 12.0047 Å) was reported for a related compound .

Q. How does this compound interact with biological targets like prolyl-hydroxylases or efflux pumps?

Mechanistic studies reveal:

  • Enzyme inhibition : The piperazine-carbamate scaffold chelates metal ions (e.g., Fe²⁺ in prolyl-hydroxylases), disrupting substrate binding .
  • Efflux pump modulation : Pyridazine derivatives enhance antibiotic efficacy by blocking bacterial resistance proteins (e.g., K. pneumoniae) . Assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants .

Q. What strategies mitigate conflicting spectroscopic data during structure elucidation?

Discrepancies between NMR/LCMS and X-ray data often arise from dynamic equilibria (e.g., rotamers). Solutions include:

  • Variable-temperature NMR : Resolves conformational exchange.
  • DFT calculations : Predicts energetically favorable conformers .

Q. How is the compound utilized in multi-step drug synthesis (e.g., as a kinase inhibitor precursor)?

The tert-butyl group serves as a transient protecting group. For example:

  • Deprotection : HCl/dioxane removes the Boc group, yielding a free piperazine for subsequent coupling .
  • Functionalization : Suzuki-Miyaura reactions introduce pharmacophores (e.g., thiazole rings) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Key issues include:

  • Chiral resolution : Use of chiral HPLC or enzymatic resolution.
  • Catalyst poisoning : Pd catalysts may degrade; optimize ligand ratios (e.g., Xantphos:Pd = 2:1) .

Q. How do solvent polarity and reaction time influence regioselectivity in substitution reactions?

Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms at the piperazine nitrogen, while non-polar solvents (e.g., toluene) promote aromatic electrophilic substitution. Kinetic studies show:

  • Time-dependent selectivity : Longer reactions (>24 h) favor thermodynamically stable products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate

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